1-Methyl-N-phenylhydrazine-1-carboxamide
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Overview
Description
1-Methyl-N-phenylhydrazine-1-carboxamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of hydrazine and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group attached to a hydrazine moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenylhydrazine-1-carboxamide can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The reaction typically involves the dropwise addition of hydrazine hydrate to a methanolic solution of aldehydes or ketones, followed by the addition of phenylisocyanate . The mixture is stirred for the required time to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization from ethanol (EtOH) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-phenylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
1-Methyl-N-phenylhydrazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-N-phenylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activities. It may also interact with enzymes and proteins, altering their functions and leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-N-phenylhydrazine-1-carboxamide can be compared with other similar compounds, such as:
N-Methyl-N-phenylhydrazine: Similar in structure but lacks the carboxamide group.
1-Methyl-1-phenylhydrazine: Similar but without the carboxamide functionality.
Phenylhydrazine: Lacks the methyl and carboxamide groups.
Uniqueness: The presence of both the methyl and carboxamide groups in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
19102-24-0 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-amino-1-methyl-3-phenylurea |
InChI |
InChI=1S/C8H11N3O/c1-11(9)8(12)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) |
InChI Key |
PMZIRHXXHUHWNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=CC=C1)N |
Origin of Product |
United States |
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